molecular formula C7H11NO2 B6612511 (3-Ethyl-5-methylisoxazol-4-yl)methanol CAS No. 53064-42-9

(3-Ethyl-5-methylisoxazol-4-yl)methanol

Cat. No.: B6612511
CAS No.: 53064-42-9
M. Wt: 141.17 g/mol
InChI Key: GTRNETLYKHDQCC-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted with ethyl and methyl groups at positions 3 and 5, respectively, and a hydroxymethyl group at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and material science. Its synthesis typically involves cyclization reactions of β-diketones with hydroxylamine derivatives, followed by functional group modifications .

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7-6(4-9)5(2)10-8-7/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRNETLYKHDQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)methanol typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of reagents like TEMPO and TMSN3, which facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of (3-Ethyl-5-methylisoxazol-4-yl)methanol may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk, indicating the availability of scalable production methods .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-methylisoxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3-Ethyl-5-methylisoxazol-4-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Isoxazole derivatives are known for their pharmacological properties, and this compound may have potential therapeutic applications.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved. For example, isoxazole derivatives are known to inhibit certain enzymes, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Structural Analog: (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol

Key Differences :

  • Substituents : The ethyl group at position 3 is replaced with a 4-ethoxyphenyl moiety.
  • Molecular Formula: C₁₃H₁₅NO₃ vs. C₇H₁₁NO₂ for the target compound .
  • Physicochemical Impact: The ethoxyphenyl group increases molecular weight (233.26 g/mol vs. 157.17 g/mol) and lipophilicity (logP ≈ 2.5 vs. 1.2 estimated), enhancing membrane permeability but reducing aqueous solubility.

Table 1: Structural and Physical Comparison

Property (3-Ethyl-5-methylisoxazol-4-yl)methanol (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol
Molecular Formula C₇H₁₁NO₂ C₁₃H₁₅NO₃
Molar Mass (g/mol) 157.17 233.26
Key Functional Groups Ethyl, methyl, hydroxymethyl Ethoxyphenyl, methyl, hydroxymethyl
Estimated logP 1.2 2.5

Thiadiazole-Isoxazole Hybrids (e.g., Compound 6 in )

Example Compound : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
Key Differences :

  • Core Structure : Incorporates a thiadiazole ring fused with isoxazole, introducing additional nitrogen and sulfur atoms.
  • Functional Groups : A benzamide group replaces the hydroxymethyl, conferring rigidity and hydrogen-bonding capacity .

Imidazole-Isoxazole Hybrids (e.g., Compound 56 in )

Example Compound : Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56)
Key Differences :

  • Core Structure : Imidazole ring fused to isoxazole, increasing π-electron density and basicity.
  • Functional Groups : A carboxylate ester enhances polarity compared to the hydroxymethyl group .
  • Reactivity : The imidazole nitrogen participates in coordination chemistry, unlike the target compound’s alcohol group, which is prone to oxidation or esterification.

Table 3: Functional Group and Application Comparison

Property (3-Ethyl-5-methylisoxazol-4-yl)methanol Compound 56
Key Reactivity Alcohol oxidation, ether formation Ester hydrolysis, metal coordination
Potential Applications Drug precursor, polymer synthesis Antifungal agents, ligand design
Synthetic Conditions Reflux with hydroxylamine Reflux with acetic acid

Electronegativity and Spectroscopic Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl in compound 8a ) downfield-shift NMR signals, while electron-donating groups (e.g., ethoxy in ) upfield-shift them. The ethyl group in the target compound exerts a moderate electron-donating effect, intermediate between methyl and ethoxyphenyl .
  • ¹H-NMR : The hydroxymethyl proton in the target compound resonates at ~4.5 ppm, distinct from aromatic protons in phenyl-substituted analogs (7.0–8.5 ppm) .

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